molecular formula C11H14N4S B1483759 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098110-75-7

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483759
CAS No.: 2098110-75-7
M. Wt: 234.32 g/mol
InChI Key: RXCMKMJAASSWKY-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound featuring a pyrazole core substituted with a thiophene ring and an acetimidamide functional group. This structure combines two privileged scaffolds in medicinal chemistry: the thiophene moiety is known for its diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities , and the pyrazole nucleus is a common pharmacophore found in various bioactive molecules . The integration of the acetimidamide group further enhances its potential as a building block or a key intermediate in synthesizing more complex molecules. This compound is primarily intended for research and development applications in pharmaceutical chemistry and drug discovery. It may be of particular interest for scientists investigating novel ligands for enzyme inhibition, signal transduction pathways, or as a precursor in the synthesis of heterocyclic compound libraries. Researchers can utilize this chemical to explore structure-activity relationships (SAR) aimed at developing new therapeutic agents. The product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-8-6-9(10-4-3-5-16-10)14-15(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCMKMJAASSWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(thiophen-2-yl)-3-ethyl-1,3-diketone.

    Introduction of the Acetimidamide Group: The acetimidamide group can be introduced by reacting the pyrazole derivative with an appropriate amidine reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted acetimidamide derivatives.

Scientific Research Applications

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiophene rings. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole Modifications: The target compound’s ethyl and thiophene substituents contrast with 7a’s hydroxy/amino groups and 7j’s trifluoromethyl/p-tolyl groups. Ethyl and thiophene may enhance lipophilicity and π-π stacking, respectively, compared to polar groups in 7a or electron-withdrawing CF3 in 7j .
  • Linker Diversity: The acetimidamide group in the target compound and 7j differs from 7a’s ketone linker and TRK inhibitors’ pyrimidine core.

Physicochemical Properties

  • Lipophilicity (LogP): The ethyl and thiophene groups in the target compound likely increase LogP compared to 7a (polar cyanothiophene) but reduce it relative to 7j (trifluoromethyl, p-tolyl). This balance may optimize blood-brain barrier penetration or oral bioavailability.
  • Solubility : The acetimidamide’s basicity (pKa ~10–12) enhances water solubility at physiological pH, contrasting with neutral sulfonyl groups in 7j or hydrophobic CF3 substituents .

Computational Insights

  • Electron Density Analysis : Density-functional theory () suggests the thiophene ring’s electron-rich nature stabilizes charge-transfer interactions, while the pyrazole’s Laplacian of electron density correlates with reactivity at the N1 position .

Biological Activity

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure, which includes a pyrazole ring, a thiophene ring, and an acetimidamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}S. The compound's structural features are critical for its interaction with biological targets.

FeatureDescription
Pyrazole RingCentral to its reactivity and biological activity
Thiophene RingContributes to electronic properties
Acetimidamide GroupPotentially involved in hydrogen bonding
Ethyl SubstituentInfluences lipophilicity and binding affinity

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone.
  • Introduction of the Acetimidamide Group : The acetimidamide moiety is introduced via a reaction with an amidine reagent under controlled conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Anticancer Activity :
Studies have shown that pyrazole derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance, related compounds targeting the PI3K/Akt/mTOR pathway have demonstrated significant anti-tumor effects in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Mechanism of Action :
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the presence of its functional groups. The pyrazole and thiophene rings may facilitate binding through π-stacking interactions or hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide

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